REACTION_CXSMILES
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[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[CH2:11][NH2:12].[S:13](N)([NH2:16])(=[O:15])=[O:14]>O1CCOCC1>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[CH2:11][NH:12][S:13]([NH2:16])(=[O:15])=[O:14]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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The solution was cooled
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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CUSTOM
|
Details
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to yield an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified via column chromatography (DCM:Methanol 10:1)
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Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
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CUSTOM
|
Details
|
The solid was recrystallized from ethyl acetate/hexane
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Name
|
|
Type
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product
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Smiles
|
O1C(CCC2=CC=CC=C12)CNS(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |